Gly-Arg-Gly-Asp-Ser TFA
Overview
Description
Gly-Arg-Gly-Asp-Ser trifluoroacetate is a pentapeptide that forms the cell-binding domain of a glycoprotein, osteopontin. This compound binds to integrin receptors αvβ3 and αvβ5 with estimated IC50 values of approximately 5 and 6.5 μM, respectively . It is widely used in scientific research due to its ability to interact with cell surface receptors and influence cellular behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Arg-Gly-Asp-Ser trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of Gly-Arg-Gly-Asp-Ser trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
Gly-Arg-Gly-Asp-Ser trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids. These products can exhibit different biological activities and properties .
Scientific Research Applications
Gly-Arg-Gly-Asp-Ser trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: The peptide is employed in cell adhesion studies, signal transduction research, and investigations of integrin-mediated cellular processes.
Medicine: Gly-Arg-Gly-Asp-Ser trifluoroacetate is used in the development of therapeutic agents targeting integrin receptors, which play a role in cancer, inflammation, and other diseases.
Industry: The peptide is utilized in the production of biomaterials, drug delivery systems, and tissue engineering scaffolds
Mechanism of Action
Gly-Arg-Gly-Asp-Ser trifluoroacetate exerts its effects by binding to integrin receptors αvβ3 and αvβ5 on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. The peptide’s ability to modulate integrin activity makes it a valuable tool for studying cellular processes and developing therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-Gly-Asp-Ser: The non-trifluoroacetate form of the peptide, which has similar biological activities but different solubility and stability properties.
Gly-Arg-Gly-Asp-Val: Another integrin-binding peptide with a valine residue instead of serine, which can exhibit different binding affinities and biological effects.
Gly-Arg-Gly-Asp-Pro: A variant with a proline residue, which may have altered structural and functional properties.
Uniqueness
Gly-Arg-Gly-Asp-Ser trifluoroacetate is unique due to its high affinity for integrin receptors and its ability to modulate cellular behavior. Its trifluoroacetate form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLSDISMWHMSOI-PUBMXKGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3N8O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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